Quantitative Pharmacokinetic Differentiation: Amygdalin Exhibits Negligible Oral Bioavailability (0.19%) Versus Its Metabolite Prunasin (64.91%)
In a direct comparative in vivo study in rats, the oral bioavailability of amygdalin was quantified at 0.19%, which is markedly lower than that of its primary metabolite prunasin at 64.91% [1]. The Cmax and AUC(0-∞) for prunasin after oral administration of amygdalin were 1835.12 ng/mL and 103,913.17 ng·min/mL, respectively, which are 79.51- and 66.22-fold higher than those of unchanged amygdalin (Cmax = 23.08 ng/mL, AUC = 1569.22 ng·min/mL) [1]. This stark contrast in systemic exposure underscores that amygdalin itself is not the primary circulating active entity; instead, it serves as a prodrug that is activated via deglycosylation to prunasin.
| Evidence Dimension | Oral Bioavailability and Systemic Exposure (Cmax, AUC) |
|---|---|
| Target Compound Data | Oral Bioavailability: 0.19%; Cmax: 23.08 ± 5.08 ng/mL; AUC(0-∞): 1569.22 ± 650.62 ng·min/mL (after oral Amygdalin dose) |
| Comparator Or Baseline | Prunasin (metabolite): Oral Bioavailability: 64.91%; Cmax: 1835.12 ± 268.09 ng/mL; AUC(0-∞): 103,913.17 ± 14,202.48 ng·min/mL |
| Quantified Difference | Prunasin's bioavailability is ~342x higher; Prunasin's Cmax is ~80x higher; Prunasin's AUC is ~66x higher |
| Conditions | In vivo rat model; oral administration of Amygdalin; plasma levels quantified by UHPLC-Q Exactive Orbitrap HRMS [1] |
Why This Matters
Procurement of pure amygdalin is essential for researchers studying its prodrug-to-active metabolite conversion and for those requiring controlled in vivo exposure to the parent compound, as the use of prunasin would bypass this critical metabolic activation step.
- [1] Zhang C, Wang X, Lin S, Wang J, Wang Y, Gao X. Pharmacokinetics and anti-liver fibrosis characteristics of amygdalin: Key role of the deglycosylated metabolite prunasin. Phytomedicine. 2022;99:154022. View Source
